2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
Description
The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide features a pyrimidine core substituted with an amino group at position 4 and a benzenesulfonyl moiety at position 5. A sulfanyl bridge connects the pyrimidine ring to an acetamide group, which is further linked to a 3-(methylsulfanyl)phenyl substituent. Pyrimidine derivatives are known for roles in kinase inhibition and antimicrobial activity, suggesting possible therapeutic applications for this compound .
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S3/c1-27-14-7-5-6-13(10-14)22-17(24)12-28-19-21-11-16(18(20)23-19)29(25,26)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQUZZAGAZERNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactionsThe final steps involve the coupling of the pyrimidine derivative with the acetamide moiety under controlled conditions, often using catalysts to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has significant potential in various biological applications. Its biological activity primarily involves:
- Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, blocking substrate access and disrupting metabolic pathways critical for cellular function.
- Receptor Modulation : It may also interact with cellular receptors, altering signal transduction pathways that affect cellular responses, potentially leading to therapeutic effects in various diseases.
Related Compounds
While the search results primarily focus on the title compound, they also mention related compounds with similar structures:
- 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(4-ethylphenyl)butanamide : This compound has a CAS Number of 894945-96-1 and a molecular weight of 456.6, with the molecular formula .
- 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide : This compound has a CAS Number of 894946-36-2 and a molecular weight of 428.5, with the molecular formula .
- 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)butanamide .
- 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide : This compound has a CAS Number of 894947-70-7 and a molecular formula of .
- 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide : This compound has a CAS Number of 894947-56-9 and a molecular formula of .
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural differences between the target compound and analogous acetamide derivatives are summarized below:
Key Observations :
- The target compound’s pyrimidine core distinguishes it from triazole-based analogs (e.g., ), which may alter binding interactions in biological targets.
Physicochemical Properties Comparison
*Estimated based on structural analogs (e.g., benzenesulfonyl groups in contribute to higher LogP).
Key Observations :
- The target compound’s benzenesulfonyl group increases lipophilicity (higher LogP) compared to triazole derivatives with pyridinyl or methoxy groups .
Biological Activity
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with significant potential in various biological applications. Its structural features suggest multiple avenues for biological activity, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
- Molecular Formula : C20H20N4O3S2
- Molecular Weight : 428.5 g/mol
- CAS Number : 894948-19-7
The compound features a pyrimidine ring, an amino group, a benzenesulfonyl group, and a methylsulfanyl-substituted phenyl group, which contribute to its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This interaction can disrupt various metabolic pathways critical for cellular function.
- Receptor Modulation : It may also interact with cellular receptors, altering signal transduction pathways that affect cellular responses. Such modulation can lead to therapeutic effects in various diseases.
Antioxidant Activity
Research indicates that related compounds exhibit antioxidative properties. For instance, acetamidosulfonamide derivatives have shown significant radical scavenging and superoxide dismutase (SOD) activities. The structure-activity relationship (SAR) suggests that modifications in the chemical structure can enhance antioxidant efficacy .
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through various studies. Sulfonamide derivatives, similar to this compound, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical for evaluating their antimicrobial potency .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of similar compounds:
- Antioxidant Studies : A series of sulfonamide derivatives were synthesized and tested for their antioxidant properties. Compounds with specific substituents showed enhanced radical scavenging abilities, indicating that structural modifications can lead to improved biological activities .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various sulfonamide compounds against standard strains like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited lower MIC values than standard antibiotics, suggesting potential as effective antimicrobial agents .
- Enzyme Inhibition Studies : Research on enzyme inhibitors has shown that compounds similar to this compound can effectively inhibit enzymes involved in critical metabolic pathways, providing insights into their therapeutic potential in treating diseases like cancer or infections .
Data Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include sulfonation at position 5 of the pyrimidine ring, followed by sulfanyl group introduction at position 2 via nucleophilic substitution. The acetamide moiety is introduced through coupling reactions (e.g., carbodiimide-mediated amidation). Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR spectral analysis .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR : H and C NMR confirm substituent positions (e.g., benzenesulfonyl proton signals at δ 7.5–8.1 ppm; methylsulfanyl protons at δ 2.5 ppm).
- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves bond lengths and angles, particularly the pyrimidine ring planarity and sulfonyl/sulfanyl conformations .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 490.1).
Q. How is the compound’s stability assessed under experimental storage conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : Determines decomposition temperature.
- Accelerated degradation tests : Exposure to light (ICH Q1B guidelines), humidity (40°C/75% RH), and pH variations (2–9 buffers) over 4 weeks. HPLC monitors degradation products (e.g., sulfoxide formation from sulfanyl groups) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases or sulfotransferases using fluorescence-based substrates (e.g., ADP-Glo™ for ATP consumption).
- Cellular uptake studies : LC-MS quantification in cell lysates after 24-hour exposure.
- Cytotoxicity : MTT assay in cancer cell lines (IC values reported as ≤10 µM in preliminary studies) .
Q. How are solubility and lipophilicity parameters determined for this compound?
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy.
- LogP : Reverse-phase HPLC (C18 column) calibrated against standards like caffeine and naproxen .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to sulfotransferase active sites, focusing on sulfonyl/sulfanyl group interactions with catalytic cysteine residues.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, analyzing RMSD and hydrogen bond occupancy .
- QSAR models : Correlate substituent electronegativity (e.g., benzenesulfonyl vs. methylsulfanyl) with inhibitory potency .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Orthogonal assays : Compare enzyme inhibition (e.g., radiometric vs. fluorescence-based assays) to rule out interference from compound autofluorescence.
- Dose-response normalization : Account for batch-to-batch purity variations by normalizing activity to HPLC-verified concentrations.
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
Q. How is the environmental fate of this compound evaluated in ecotoxicological studies?
- Biodegradation : OECD 301F test (28-day aerobic degradation in sludge).
- Bioaccumulation : Measure logK and BCF (bioconcentration factor) in zebrafish models.
- Photodegradation : HPLC-MS identifies breakdown products under UV light (λ = 254 nm) .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
Q. How can isotopic labeling (e.g., 35^{35}35S) track metabolic pathways in vivo?
- Radiosynthesis : Introduce S at the sulfanyl group via H_2$$^{35}S gas substitution.
- Autoradiography : Visualize tissue distribution in rodent models.
- Metabolite ID : Radiolabeled fractions from HPLC are analyzed by scintillation counting and MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
